An In-depth Technical Guide to 3-Tert-butylpyrrolidine Hydrochloride for Advanced Research and Development
An In-depth Technical Guide to 3-Tert-butylpyrrolidine Hydrochloride for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-tert-butylpyrrolidine hydrochloride, a valuable building block for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. The unique structural characteristics of this compound, featuring a sterically demanding tert-butyl group on the pyrrolidine scaffold, offer significant potential for creating novel therapeutics with enhanced metabolic stability and specific biological activities.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved pharmaceuticals.[1][2] Its prevalence is attributed to several key factors:
-
Three-Dimensional Complexity : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. This complexity can lead to improved binding affinity and selectivity for biological targets.[1]
-
Stereochemical Diversity : The chiral centers inherent to substituted pyrrolidines provide opportunities for stereochemical optimization, which is crucial for enhancing therapeutic efficacy and reducing off-target effects.[1]
-
Modulation of Physicochemical Properties : The pyrrolidine motif can improve a drug candidate's aqueous solubility and other pharmacokinetic properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[3]
-
Metabolic Stability : The introduction of bulky substituents, such as the tert-butyl group in 3-tert-butylpyrrolidine, can sterically hinder metabolic enzymes, thereby increasing the compound's in vivo half-life.[2]
This guide will delve into the specific physical, chemical, and spectroscopic properties of 3-tert-butylpyrrolidine hydrochloride, providing a foundational understanding for its application in the synthesis of novel bioactive molecules.
Physicochemical Properties of 3-Tert-butylpyrrolidine Hydrochloride
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and formulation. The following table summarizes the key properties of 3-tert-butylpyrrolidine hydrochloride.
| Property | Value | Source/Comment |
| CAS Number | 1431774-20-7 | [4] |
| Molecular Formula | C₈H₁₈ClN | [5][6] |
| Molecular Weight | 163.69 g/mol | [5][6] |
| Appearance | White to off-white solid (predicted) | Based on typical appearance of similar hydrochloride salts. |
| Melting Point | Not explicitly available. Expected to be a high-melting solid. | For comparison, (S)-(+)-3-Fluoropyrrolidine hydrochloride has a melting point of 183-187 °C. |
| Boiling Point | Not available. Decomposes upon strong heating. | As a salt, it is not expected to have a defined boiling point at atmospheric pressure. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Hydrochloride salts of amines are generally water-soluble.[7][8] |
Synthesis and Reactivity
The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic strategies, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors.[1][9]
General Synthetic Approach
A common strategy for the synthesis of 3-alkylpyrrolidines involves the use of a protected pyrrolidine precursor, followed by the introduction of the alkyl group and subsequent deprotection. A plausible, though not explicitly documented, synthetic route to 3-tert-butylpyrrolidine is outlined below. This protocol is illustrative and would require optimization.
Illustrative Synthesis Workflow
Caption: A potential synthetic pathway to 3-tert-butylpyrrolidine hydrochloride.
Step-by-Step Methodology (Hypothetical Protocol):
-
Grignard Reaction: To a solution of 1-Boc-3-pyrrolidinone in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add tert-butylmagnesium chloride dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The resulting crude tertiary alcohol can be subjected to acid-catalyzed dehydration to yield the corresponding alkene.
-
Reduction: The unsaturated intermediate is then hydrogenated, for example, using hydrogen gas in the presence of a palladium on carbon catalyst, to afford 1-Boc-3-tert-butylpyrrolidine.
-
Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions, typically by treatment with a solution of hydrogen chloride in an organic solvent such as dioxane or methanol. The product, 3-tert-butylpyrrolidine hydrochloride, precipitates and can be isolated by filtration.
Causality behind experimental choices: The Boc (tert-butoxycarbonyl) group is a common nitrogen-protecting group that is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions. The Grignard reaction is a classic and effective method for forming carbon-carbon bonds and introducing the tert-butyl group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the tert-butyl group provides a highly characteristic signal in the ¹H NMR spectrum.[10][11]
Predicted ¹H NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.0 | Singlet | 9H | -C(CH ₃)₃ |
| ~1.8 - 2.2 | Multiplet | 2H | Pyrrolidine C4-H ₂ |
| ~2.5 - 2.8 | Multiplet | 1H | Pyrrolidine C3-H |
| ~3.0 - 3.5 | Multiplet | 4H | Pyrrolidine C2-H ₂ and C5-H ₂ |
Predicted ¹³C NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~27 | -C(C H₃)₃ |
| ~30 | Pyrrolidine C 4 |
| ~34 | -C (CH₃)₃ |
| ~45 | Pyrrolidine C 3 |
| ~48 | Pyrrolidine C 2 |
| ~50 | Pyrrolidine C 5 |
Note: Chemical shifts are estimations and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-tert-butylpyrrolidine hydrochloride is expected to show characteristic absorptions for the amine salt and the alkyl groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2700 - 3000 | N-H stretch (secondary amine salt) |
| ~2850 - 2960 | C-H stretch (alkyl) |
| ~1580 - 1610 | N-H bend (secondary amine salt) |
| ~1365 and ~1390 | C-H bend (tert-butyl) |
An ATR-IR spectrum of pyrrolidine hydrochloride is available and can serve as a reference for the vibrations of the pyrrolidinium ring.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 3-tert-butylpyrrolidine hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the free base (the protonated molecule).
Expected Mass Spectrum Data (ESI+):
-
[M+H]⁺: m/z ≈ 128.14 (for C₈H₁₇N)
The fragmentation pattern would likely involve the loss of the tert-butyl group or cleavage of the pyrrolidine ring.
Safety and Handling
As a chemical intermediate, 3-tert-butylpyrrolidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related pyrrolidine derivatives.[7][12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Applications in Drug Development
The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[9][13] The introduction of a 3-tert-butyl substituent can be a strategic design element to:
-
Enhance Metabolic Stability: The bulky tert-butyl group can act as a metabolic shield, preventing enzymatic degradation and prolonging the drug's duration of action.
-
Modulate Receptor Binding: The steric bulk of the tert-butyl group can influence the binding orientation of the molecule within a receptor pocket, potentially leading to increased potency and selectivity.
-
Improve Lipophilicity: The alkyl nature of the tert-butyl group can increase the lipophilicity of the molecule, which can be tailored to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
Workflow for Incorporating 3-Tert-butylpyrrolidine into a Drug Discovery Program
Caption: A typical workflow for utilizing 3-tert-butylpyrrolidine in a lead optimization campaign.
Conclusion
3-Tert-butylpyrrolidine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a sterically demanding tert-butyl group offers significant opportunities for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their quest for innovative medicines.
References
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Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2888. [Link]
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Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(4), e202100843. [Link]
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Ivy Fine Chemicals. (n.d.). 3-tert-butylpyrrolidine hydrochloride. Ivy Fine Chemicals. [Link]
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PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
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ChemBK. (2024). Pyrrolidinium chloride. ChemBK. [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. [Link]
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Cioffi, A. G., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of biomolecular NMR, 69(2), 95-103. [Link]
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Cioffi, A. G., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(46), 6125-6128. [Link]
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